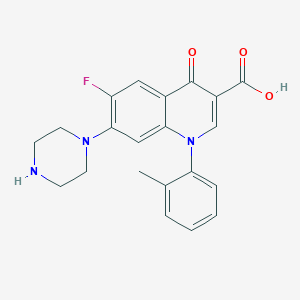
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature.
作用機序
The exact mechanism of action of compound X is not fully understood. However, it is believed to work by binding to specific receptors in the brain, which then modulate the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that compound X has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, which can have a positive effect on mood and cognitive function. Additionally, it has been shown to have anti-inflammatory properties, which could have implications for the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using compound X in lab experiments is its ability to modulate the activity of specific neurotransmitters in the brain. This makes it a valuable tool for studying the neurobiology of various diseases and disorders. However, there are also some limitations to its use. For example, it can be difficult to obtain and purify, and it may not be suitable for use in certain experimental models.
将来の方向性
There are a number of potential future directions for research on compound X. One area of interest is in the development of new drugs that target specific neurotransmitter systems in the brain. Additionally, there is interest in studying the potential use of compound X in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of compound X is a complex process that involves multiple steps. The first step involves the preparation of 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. This is typically achieved through the reaction of 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-3-quinolone with a carboxylic acid derivative. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
Compound X has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that compound X has the ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of various neurological disorders.
特性
CAS番号 |
155188-32-2 |
|---|---|
製品名 |
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)- |
分子式 |
C21H20FN3O3 |
分子量 |
381.4 g/mol |
IUPAC名 |
6-fluoro-1-(2-methylphenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O3/c1-13-4-2-3-5-17(13)25-12-15(21(27)28)20(26)14-10-16(22)19(11-18(14)25)24-8-6-23-7-9-24/h2-5,10-12,23H,6-9H2,1H3,(H,27,28) |
InChIキー |
UNDKSFYVMMPOSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
正規SMILES |
CC1=CC=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
その他のCAS番号 |
155188-32-2 |
同義語 |
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4- oxo-7-(1-piperazinyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



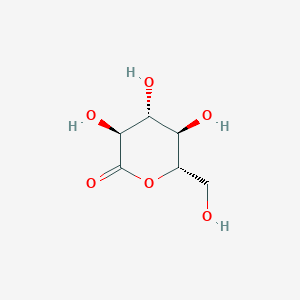

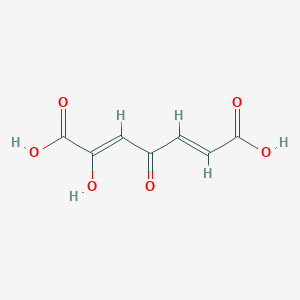



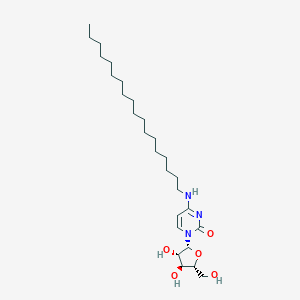
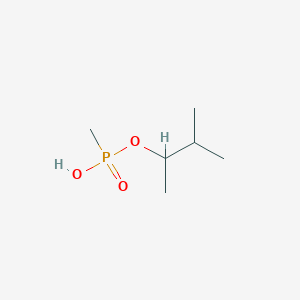

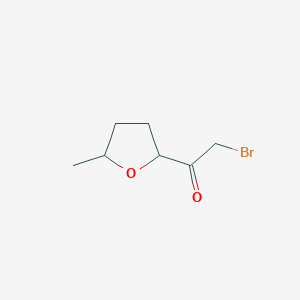


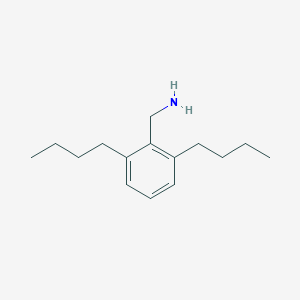
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)